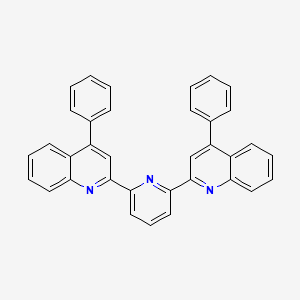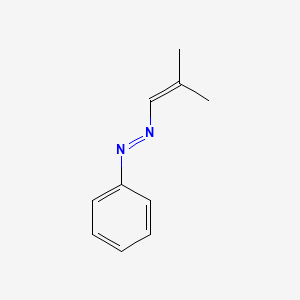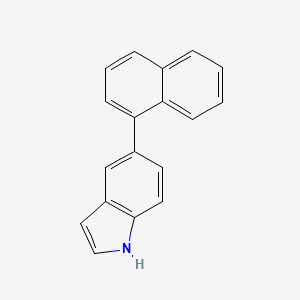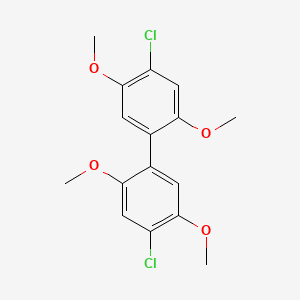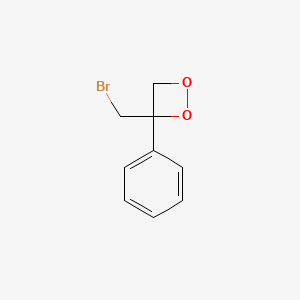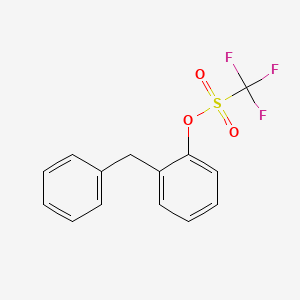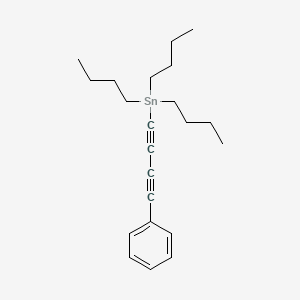![molecular formula C18H19NOS B14278285 N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide CAS No. 138850-13-2](/img/structure/B14278285.png)
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide is a complex organic compound that features a cyclopentene ring attached to a phenyl group, which is further connected to a sulfinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide typically involves the cyclization of molecular ions of N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides. This process can be initiated by electron impact, leading to the formation of substituted benzoxazines . The reaction conditions often involve the use of acid catalysts, such as hydrochloric acid or deuterium chloride, to facilitate the intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of methanolic sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine or trifluoroacetic acid can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazines.
Applications De Recherche Scientifique
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide involves the formation of reactive intermediates, such as carbenium ions, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of heterocyclic compounds . The pathways involved include intramolecular cyclization and electron impact ionization .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide: Undergoes similar cyclization reactions to form benzoxazines.
2-Phenylspiro[3,1-benzoxazine-4,1’-cyclopentane]: Formed through intramolecular cyclization of related compounds.
Uniqueness
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide is unique due to its specific structural arrangement, which allows for a variety of chemical transformations and applications. Its ability to form stable heterocyclic compounds through cyclization reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
138850-13-2 |
|---|---|
Formule moléculaire |
C18H19NOS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-[2-(cyclopenten-1-yl)phenyl]-4-methylbenzenesulfinamide |
InChI |
InChI=1S/C18H19NOS/c1-14-10-12-16(13-11-14)21(20)19-18-9-5-4-8-17(18)15-6-2-3-7-15/h4-6,8-13,19H,2-3,7H2,1H3 |
Clé InChI |
GGPQACNVRURRSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)NC2=CC=CC=C2C3=CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


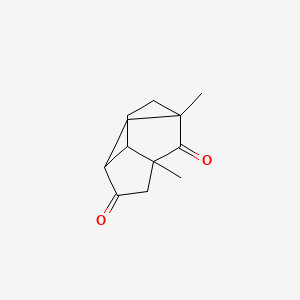
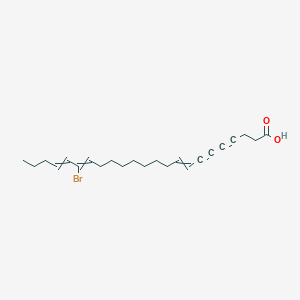
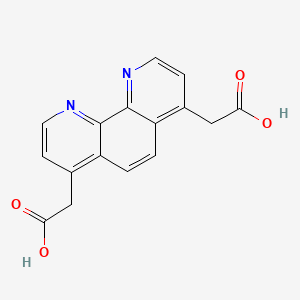
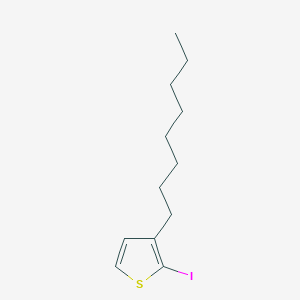
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
